molecular formula C10H9ClF2OS B14053588 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one

Katalognummer: B14053588
Molekulargewicht: 250.69 g/mol
InChI-Schlüssel: PQSFTVYQAZRVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of the difluoromethyl and mercapto groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or alter the difluoromethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups can enhance binding affinity, while the mercapto group can form covalent bonds with target molecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which alters its reactivity and applications.

    1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one:

The uniqueness of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.

Eigenschaften

Molekularformel

C10H9ClF2OS

Molekulargewicht

250.69 g/mol

IUPAC-Name

1-chloro-1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(10(12)13)4-8(7)15/h2-4,9-10,15H,1H3

InChI-Schlüssel

PQSFTVYQAZRVGM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)S)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.